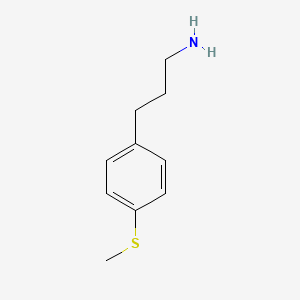

4-(Methylthio)benzenepropanamine

Description

Contextualization of Benzenepropanamine Scaffolds in Synthetic Chemistry

The benzenepropanamine framework is a valuable scaffold in synthetic chemistry. A scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. mdpi.com This approach is fundamental in fields like medicinal chemistry for systematically developing new functional molecules. mdpi.com The benzenepropanamine structure, consisting of a phenyl ring attached to a three-carbon chain with an amine group, provides a versatile template. An example of a related structure is α-methyl-benzenepropanamine (amphetamine), which has a molecular formula of C10H15N. nist.govcymitquimica.com

The utility of such scaffolds lies in their synthetic accessibility and the ability to modify them to fine-tune properties. mdpi.com Synthetic strategies often focus on creating diverse molecular architectures by joining different building blocks to a central hub or scaffold. mdpi.com The benzenepropanamine unit can be considered such a building block, allowing for modifications on the aromatic ring, the alkyl chain, and the amine nitrogen to explore structure-activity relationships. The production of these scaffolds is often designed to be scalable and allow for rational derivatization. mdpi.com

| Related Benzenepropanamine Derivatives | CAS Number | Molecular Formula |

| α-Methyl-benzenepropanamine | 22374-89-6 | C10H15N |

| 4-Methylbenzenepropanal | 5406-12-2 | C10H12O |

| Benzeneethanamine, N-((4-methoxyphenyl)methyl)-alpha-methyl-beta-phenyl-, hydrochloride | 3040140-12-1 | C23H26ClNO |

Significance of the Methylthio Moiety in Chemical Transformations

The methylthio group (-SCH3), a type of thioether or sulfide, is a critical functional group in organic chemistry. britannica.comwikipedia.org Unlike their oxygen-containing counterparts (ethers), thioethers exhibit distinct chemical properties. The sulfur atom in a methylthio group is more nucleophilic and more easily oxidized than the oxygen in a methoxy (B1213986) group. wikipedia.org This reactivity allows the methylthio group to participate in a variety of chemical transformations.

A key reaction of the methylthio moiety is its oxidation to form sulfoxides (R-SO-R') and subsequently sulfones (R-SO2-R'). britannica.com These higher-valence sulfur compounds have no direct oxygen analogs and are stable, allowing for the isolation of these oxidized products. britannica.com This transformation is significant as it dramatically alters the electronic properties and steric profile of the molecule. The methylthio group can also be a target for methylation itself or can be introduced into molecules through various synthetic methods, including reactions involving thiols or their salts. nih.gov In biochemistry, methylthiolation is a crucial post-translational modification catalyzed by certain enzymes, highlighting the importance of introducing this group to create functional biomolecules. nih.gov The presence of a methylthio group on an aromatic ring, as in 4-(methylthio)benzenepropanamine, influences the ring's electronic properties, which can in turn affect its interactions with biological targets or its reactivity in further synthetic steps.

Structural Elucidation Challenges and Advanced Methodologies for Organosulfur Amines

The analysis of organosulfur compounds, including amines like this compound, presents unique challenges due to their chemical nature. nih.gov These compounds can be volatile and reactive, complicating sampling and measurement. nih.govcopernicus.org For instance, some thiols are known to react on metal surfaces, which can be problematic during analysis using certain chromatographic techniques. copernicus.org

Several advanced analytical methodologies are employed for the structural elucidation and quantification of organosulfur compounds:

Gas Chromatography (GC): Often coupled with a Flame Photometric Detector (FPD) or a sulfur chemiluminescence detector, GC is highly sensitive for detecting sulfur-containing compounds, even at very low concentrations. britannica.comnih.gov Headspace GC is particularly useful for analyzing volatile organosulfur compounds in complex matrices. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation and determination of a wide range of organosulfur compounds, including less volatile ones. conicet.gov.arnih.gov Different column types, such as normal-phase or reverse-phase (RP-HPLC), can be used depending on the polarity of the analytes. conicet.gov.arnih.gov

Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides powerful structural information. Organosulfur compounds often yield a strong molecular ion peak. britannica.com The presence of sulfur can be confirmed by observing the isotope peak for sulfur-34 (B105110) (³⁴S), which has an abundance of about 4.4% relative to the main sulfur-32 (B83152) (³²S) isotope. britannica.com However, techniques like proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS) can cause significant fragmentation of some organosulfur compounds, which may complicate identification. copernicus.org

The development of robust analytical methods is crucial for studying the chemistry and biological relevance of these compounds. conicet.gov.ar

| Analytical Technique | Application for Organosulfur Amines | Key Features/Challenges |

| Gas Chromatography (GC) | Analysis of volatile compounds. nih.gov | High sensitivity with sulfur-specific detectors (FPD, SCD). britannica.com Potential for sample reaction on metal surfaces. copernicus.org |

| High-Performance Liquid Chromatography (HPLC) | Separation of less volatile or thermally unstable compounds. nih.gov | Versatile with different column chemistries (normal-phase, reverse-phase). conicet.gov.arnih.gov |

| Mass Spectrometry (MS) | Structure elucidation and identification. britannica.com | Provides molecular weight and fragmentation patterns. The ³⁴S isotope peak is a key indicator. britannica.com Fragmentation can be extensive in some methods. copernicus.org |

Overview of Research Trajectories for Related Arylalkylamines and Thioethers

Research into arylalkylamines and thioethers often focuses on their synthesis and potential applications in medicinal chemistry and materials science. Related compounds like 4-methylbenzylamine (B130917) and 4-methylbenzenethiol (B89573) (p-thiocresol) serve as important building blocks in organic synthesis. chemicalbook.comsigmaaldrich.com For example, 4-methylbenzylamine is used in the preparation of various bioactive compounds. chemicalbook.com

The synthesis of molecules containing the 4-(methylthio)phenyl group is an active area of research. For instance, N-(methylthiophenyl)picolinamide derivatives have been synthesized and evaluated as potential radioligands for imaging neuroreceptors. nih.gov The synthetic routes to these molecules often involve the coupling of a picolinic acid derivative with a corresponding aniline (B41778) containing the methylthio group, or a multi-step synthesis starting from a related precursor followed by methylation to install the thioether. nih.gov Similarly, 4-(methylthio)benzyl chloride is a useful intermediate that can be prepared from 4-(methylthio)benzyl alcohol and used in subsequent reactions to build more complex structures. google.comprepchem.com

The study of these related compounds provides a roadmap for potential research on this compound. Investigations could explore its synthesis, its oxidation to the corresponding sulfoxide (B87167) and sulfone to study structure-activity relationships, and its potential as a scaffold for creating new classes of molecules with unique properties.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylsulfanylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVIAMZAFLNPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302853 | |

| Record name | 4-(Methylthio)benzenepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83987-53-5 | |

| Record name | 4-(Methylthio)benzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83987-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)benzenepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methylthio Benzenepropanamine and Analogues

Strategies for Constructing the 4-(Methylthio)phenyl Core

The formation of the 4-(methylthio)phenyl group is a critical step in the synthesis of the target compound. This can be achieved through several reliable methods, including thioether formation, palladium-catalyzed coupling reactions, and strategies involving electrophilic aromatic substitution precursors.

Palladium-Catalyzed Coupling Reactions for Aryl-Sulfur Bond Formation

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. nih.govresearchgate.net These methods offer a versatile and efficient alternative to traditional nucleophilic substitution reactions, especially for substrates that are sensitive or less reactive. Reactions such as the Buchwald-Hartwig amination have been adapted for thiolation, allowing for the coupling of aryl halides or triflates with thiols or their synthetic equivalents. researchgate.net

A notable development is the use of palladium nanoparticles as catalysts, which can mediate the cross-coupling of silanes with thio phenyl ethers, demonstrating the versatility of palladium catalysis in C-S bond formation. researchgate.net These reactions often proceed under mild conditions and exhibit high functional group tolerance, making them highly valuable in complex molecule synthesis. nih.gov For instance, palladium-catalyzed reactions have been successfully used in the synthesis of various aryl sulfides and thioesters. nih.gov

Electrophilic Aromatic Substitution Precursors in 4-(Methylthio)phenyl Synthesis

Electrophilic aromatic substitution (EAS) reactions are fundamental to the functionalization of benzene (B151609) rings and can be strategically employed to introduce precursors for the methylthio group. libretexts.orguci.edulibretexts.org For example, a Friedel-Crafts acylation or alkylation can be used to introduce a functional group that can later be converted to the desired thioether. labster.com

One common strategy involves the nitration of a suitable benzene derivative, followed by reduction of the nitro group to an amine. youtube.com This amine can then be diazotized and subsequently displaced by a sulfur nucleophile in a Sandmeyer-type reaction to introduce the thiol or thiolate group, which is then methylated. Another approach is the sulfonation of the aromatic ring, followed by reduction of the sulfonic acid to the corresponding thiol. youtube.com The directing effects of existing substituents on the benzene ring must be carefully considered to achieve the desired regiochemistry. uci.edu

Approaches to the Propanamine Side Chain Construction

The construction of the propanamine side chain attached to the 4-(methylthio)phenyl core is another key synthetic challenge. This can be accomplished through various methods, including chain elongation techniques and amination reactions.

Chain Elongation Methodologies (e.g., Grignard, Wittig, Cyanide-based Reactions)

Several classic organic reactions are employed to build the three-carbon chain of the propanamine moiety.

Grignard Reactions: The Grignard reaction is a powerful tool for carbon-carbon bond formation. leah4sci.commasterorganicchemistry.comyoutube.com A Grignard reagent, prepared from a 4-(methylthio)phenyl halide, can react with an appropriate three-carbon electrophile, such as an epoxide or an aldehyde, to extend the carbon chain. leah4sci.commasterorganicchemistry.com For example, reaction with propylene (B89431) oxide would introduce a 3-hydroxypropyl group, which can then be converted to the amine.

Wittig Reaction: The Wittig reaction provides a reliable method for forming alkenes from aldehydes or ketones. iitk.ac.inlumenlearning.commasterorganicchemistry.comorganic-chemistry.orglibretexts.org A 4-(methylthio)benzaldehyde (B43086) can be reacted with a phosphorus ylide containing a two-carbon fragment to form a propenylbenzene derivative. Subsequent reduction of the double bond and functional group manipulation would lead to the desired propanamine side chain. The key advantage of the Wittig reaction is the precise control over the location of the newly formed double bond. libretexts.org

Cyanide-based Reactions: The introduction of a cyanide group is a versatile strategy for extending a carbon chain by one carbon and simultaneously introducing a nitrogen precursor. libretexts.orgyoutube.comyoutube.com An appropriate benzyl (B1604629) halide derivative of 4-(methylthio)benzene can undergo nucleophilic substitution with a cyanide salt to form a nitrile. This nitrile can then be reduced, typically using a strong reducing agent like lithium aluminum hydride, to yield the corresponding primary amine, thus completing the propanamine side chain. libretexts.orglibretexts.org

Amination Reactions and Reductive Amination Protocols

Direct introduction of the amine group is a crucial final step in many synthetic routes.

Amination Reactions: Various methods exist for introducing an amine group. The Gabriel synthesis, for instance, provides a classic route to primary amines from alkyl halides, avoiding the overalkylation often seen with direct ammonolysis. libretexts.orgncert.nic.in

Reductive Amination: Reductive amination is a highly efficient and widely used one-pot method for synthesizing amines from aldehydes or ketones. libretexts.orgwikipedia.orgmasterorganicchemistry.comyoutube.comsigmaaldrich.com In the context of 4-(methylthio)benzenepropanamine synthesis, a 4-(methylthio)phenylpropanal or propanone can be reacted with ammonia (B1221849) or an ammonia equivalent in the presence of a reducing agent. youtube.comlibretexts.org Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduce the intermediate imine in situ to form the desired amine. masterorganicchemistry.comsigmaaldrich.com This method is often preferred due to its operational simplicity and high yields. youtube.com

Stereoselective Synthetic Pathways for Chiral Centers

While this compound itself is an achiral molecule, the introduction of a substituent on the propanamine side chain, such as a methyl group at the alpha-position to the amine, creates a chiral center. This is exemplified in its well-studied analogue, 4-methylthioamphetamine (4-MTA), which possesses a chiral center and can exist as two enantiomers. To date, only the racemic mixture of 4-MTA has been reported as a synthesized product. ecddrepository.org

The synthesis of such chiral derivatives often results in a racemic mixture, but the formation of diastereomeric by-products during the reaction can provide insight into the stereochemistry of the process. For example, in the synthesis of 4-MTA via the Leuckart reaction, the formation of diastereomeric N,N-di-[β-(4-methylthiophenyl)isopropyl]amine impurities has been observed. nih.gov The stereochemistry of the (RR/SS) diastereomer of this specific by-product was confirmed by crystallographic methods, highlighting the complex stereochemical outcomes that can arise during the synthesis of these analogues. nih.gov

Achieving stereoselectivity in the synthesis of chiral analogues would require the use of asymmetric synthesis techniques. Potential strategies could include:

Chiral auxiliaries: Employing a chiral auxiliary to direct the stereochemical outcome of a key bond-forming step, followed by its removal.

Asymmetric catalysis: Using a chiral catalyst, such as a chiral ruthenium complex for asymmetric transfer hydrogenation, to favor the formation of one enantiomer over the other. dntb.gov.ua

Resolution: Synthesizing the racemic mixture and then separating the enantiomers using a chiral resolving agent or chiral chromatography.

Integrated Multistep Synthesis of this compound

A common and well-documented method for the synthesis of the analogous compound, 4-methylthioamphetamine (4-MTA), is the Leuckart reaction, starting from 4-methylthiophenylacetone. wikipedia.orgresearchgate.net This reductive amination process provides a model for a potential multistep synthesis of this compound. A plausible synthetic route to this compound could commence with a suitable precursor such as 4-(methylthio)benzaldehyde.

A hypothetical reaction sequence is outlined below:

Knoevenagel Condensation: Reaction of 4-(methylthio)benzaldehyde with malononitrile (B47326) or cyanoacetic acid to form an unsaturated intermediate.

Reduction of the Double Bond and Nitrile Group: The resulting intermediate could then be reduced to yield this compound. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

An alternative starting material is 4-(methylthio)phenylacetonitrile, which can be synthesized from 4-(methylthio)benzyl chloride. google.comgoogle.com The phenylacetonitrile (B145931) could then be subjected to alkylation followed by reduction to obtain the final product.

The optimization of reaction sequences is crucial for maximizing yield and minimizing the formation of impurities. The Leuckart reaction for the synthesis of 4-MTA serves as an excellent case study for such optimization. Different reagent systems have been explored, each leading to varying product profiles and impurity levels. nih.govresearchgate.netresearchgate.net

The primary variations of the Leuckart reaction include the use of:

Formamide (B127407) alone

A mixture of formamide and formic acid

Ammonium (B1175870) formate (B1220265)

A mixture of ammonium formate and formic acid

The choice of reagent significantly impacts the reaction, leading to the formation of various by-products. Gas chromatography-mass spectrometry (GC-MS) analysis of the reaction mixtures has identified several key impurities. nih.govresearchgate.net Understanding the formation of these by-products is the first step toward optimizing the reaction to favor the desired product. For instance, the presence of N-formylated intermediates necessitates a final hydrolysis step, typically with acid, to yield the primary amine.

| Reagent System | Key By-products Identified |

| Formamide/Formic Acid | Diastereomers of N,N-di-[β-(4-methylthiophenyl)isopropyl]amine, N-formyl-4-methylthioamphetamine, various pyrimidines and pyridines. nih.govresearchgate.net |

| Ammonium Formate | Schiff bases (ketimines), various heterocyclic compounds. nih.gov |

This table is generated based on by-products identified in the synthesis of the analogue 4-methylthioamphetamine (4-MTA).

Strategies for yield enhancement focus on carefully controlling reaction parameters such as temperature, reaction time, and the stoichiometry of reagents, as well as the efficient removal of water formed during the reaction.

The synthesis of this compound and its analogues often produces a complex mixture of the target compound, unreacted starting materials, and various by-products. The purification of the desired amine from these impurities is a critical step. The by-products from the Leuckart synthesis of 4-MTA, for example, include N-formylated compounds, Schiff bases, and heterocyclic compounds like pyrimidines and pyridines. nih.govresearchgate.netresearchgate.net

Standard purification techniques employed include:

Acid-Base Extraction: As the product is a primary amine, it can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The amine can then be liberated by basifying the aqueous layer and extracting it back into an organic solvent.

Column Chromatography: Silica (B1680970) gel column chromatography is a powerful technique for separating compounds with different polarities. For instance, in the synthesis of a related N-(4-chloro-3-(methylthio)phenyl)picolinamide, the product was purified by chromatography on silica gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent, affording the product as white needle crystals. nih.gov

Recrystallization: This technique is effective for purifying solid products. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. orgsyn.org

Distillation: For liquid products or intermediates, distillation under reduced pressure can be used for purification. google.com

Atom Economy and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. google.com Atom economy, a key concept in green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. dntb.gov.ua

Traditional named reactions like the Leuckart reaction are known for their poor atom economy, as they generate significant amounts of waste products. nih.gov For example, in the formamide-based Leuckart reaction, the formamide acts as both a reactant and a solvent, and significant by-products are formed, leading to a low percentage of the reactant atoms ending up in the final product.

To improve the greenness of the synthesis of this compound, alternative synthetic strategies with higher atom economy should be considered. These include:

Catalytic Reductive Amination: Instead of using stoichiometric reagents like in the Leuckart reaction, catalytic methods offer a much greener alternative. The direct reductive amination of a suitable ketone precursor (e.g., 3-(4-(methylthio)phenyl)propanal) with ammonia over a metal catalyst (like Raney nickel or a palladium catalyst) and hydrogen gas would have a much higher atom economy, with water being the only by-product.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or even solvent-free conditions where possible. google.com

Catalysis: The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. A patent for the synthesis of the precursor 4-methylthiobenzaldehyde (B8764516) describes the use of a solid acid catalyst (SZTA catalyst) that can be filtered off from the reaction mixture. google.com

By applying these principles, the synthesis of this compound can be made more efficient, less wasteful, and more sustainable.

Sophisticated Spectroscopic and Crystallographic Characterization of 4 Methylthio Benzenepropanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Advanced 1D and 2D NMR Techniques for Complete Assignment

A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum of 4-(Methylthio)benzenepropanamine.

¹H NMR and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide initial information on the types and numbers of chemically distinct protons and carbons. libretexts.org For this compound, the ¹H NMR spectrum would be expected to show signals for the aromatic protons, the propyl chain protons, and the methylthio group protons. Similarly, the ¹³C NMR spectrum would display distinct peaks for each carbon atom in the molecule. libretexts.org

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another. sdsu.edu For this compound, COSY would show correlations between the protons on the propyl chain and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com It is instrumental in assigning the carbon signals based on their attached, and usually already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.eduyoutube.com This is crucial for piecing together the molecular skeleton by connecting fragments identified through COSY and HSQC. For instance, it can show correlations from the benzylic protons to the aromatic ring carbons and the methylthio carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. science.gov This is particularly useful for determining the three-dimensional structure and stereochemistry of a molecule.

A hypothetical table of assigned ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like CDCl₃ is presented below. Actual values would be determined experimentally.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2/H-6 | 7.15 (d) | 129.0 |

| H-3/H-5 | 7.20 (d) | 127.0 |

| H-α | 2.75 (t) | 36.0 |

| H-β | 1.85 (m) | 33.0 |

| H-γ | 2.90 (t) | 42.0 |

| S-CH₃ | 2.45 (s) | 16.0 |

| C-1 | 138.0 | |

| C-4 | 136.0 |

Note: This is a representative table. Chemical shifts and multiplicities (s=singlet, d=doublet, t=triplet, m=multiplet) are illustrative and would need to be confirmed by experimental data.

Conformational Analysis via NMR Chemical Shifts and Coupling Constants

The conformation of flexible molecules like this compound in solution can be investigated using NMR data. sjsu.edunih.gov The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants for the propyl chain protons, it is possible to infer the preferred rotational conformations (rotamers) around the Cα-Cβ and Cβ-Cγ bonds. mpg.de

Furthermore, subtle changes in chemical shifts can also provide conformational clues. sjsu.edu The spatial arrangement of the molecule influences the local electronic environment of each nucleus, which in turn affects its shielding and, consequently, its chemical shift. Computational modeling, often using Density Functional Theory (DFT), can be employed to calculate the theoretical NMR parameters for different conformations. mpg.de Comparing these calculated values with experimental data allows for the determination of the most likely solution-state conformation. sjsu.edumpg.de

Isotopic Labeling Applications in NMR Structural Elucidation

Isotopic labeling is a powerful technique where specific atoms in a molecule are replaced with their isotopes, such as replacing ¹²C with ¹³C or ¹H with ²H (deuterium). wikipedia.org This method can be invaluable in NMR for several reasons:

Simplifying Complex Spectra: In large or complex molecules, extensive signal overlap can make spectral analysis challenging. nih.govwhiterose.ac.uk By selectively introducing ¹³C or ¹⁵N labels, specific signals can be enhanced or exclusively observed, simplifying the spectra. whiterose.ac.uksigmaaldrich.com

Probing Specific Sites: Isotopic labels can act as a reporter, allowing researchers to track specific parts of a molecule. wikipedia.org For example, labeling the methyl group of the methylthio moiety in this compound would allow for the unambiguous identification of its signals in various NMR experiments.

Mechanistic Studies: In studying chemical reactions or metabolic pathways, isotopic labeling can be used to trace the fate of atoms from reactants to products, providing crucial mechanistic insights. wikipedia.org

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). rsc.org This precision allows for the determination of the elemental composition of a molecule. For this compound (C₁₀H₁₅NS), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas.

| Compound | Formula | Calculated Monoisotopic Mass |

| This compound | C₁₀H₁₅NS | 181.0925 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by analyzing its fragmentation products. nih.govnih.gov In an MS/MS experiment, the parent ion of the compound of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. researchgate.net The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its structural components and how they are connected. researchgate.net

For this compound, key fragmentation pathways would likely involve cleavage of the propyl side chain. Common fragmentation patterns for phenethylamine (B48288) derivatives often include the formation of a stable tropylium (B1234903) ion or cleavage at the benzylic position. The presence of the methylthio group would also influence the fragmentation, potentially leading to characteristic losses.

A hypothetical table of major fragment ions for this compound is presented below.

| m/z (Fragment Ion) | Proposed Structure/Loss |

| 135 | [C₈H₇S]⁺ (Loss of propylamine) |

| 121 | [C₇H₅S]⁺ (Loss of C₂H₅N from the 135 ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 44 | [C₂H₆N]⁺ (Propylamine fragment) |

Note: This table is illustrative. The actual fragmentation pattern would need to be determined experimentally.

Ionization Techniques and Their Influence on Spectral Interpretation

The mass spectrometric analysis of this compound is highly dependent on the ionization technique employed. The choice of method, ranging from "hard" to "soft" ionization, dictates the extent of fragmentation and, consequently, the nature of the spectral data obtained. researchgate.net

Electron Impact (EI) Ionization: As a hard ionization technique, Electron Impact (EI) subjects the analyte to a high-energy electron beam (typically 70 eV). This process imparts significant internal energy to the molecule, leading to extensive fragmentation. For this compound, the molecular ion (M⁺) would be observed, but the spectrum would likely be dominated by fragment ions resulting from predictable bond cleavages. The most favorable fragmentation pathways would include:

Alpha-cleavage: Scission of the C-C bond adjacent to the nitrogen atom, resulting in a stable iminium ion.

Benzylic cleavage: Fission of the bond between the propyl chain and the phenyl ring, yielding a tropylium-like ion or a methylthiophenyl radical/cation.

Cleavage at the thioether: Breakage of the C-S bonds.

The resulting mass spectrum is a complex fingerprint of the molecule, valuable for structural elucidation through the interpretation of these fragmentation patterns. researchgate.net

Soft Ionization Techniques (ESI and CI): In contrast, soft ionization methods like Electrospray Ionization (ESI) and Chemical Ionization (CI) impart much less energy to the molecule, leading to minimal fragmentation. researchgate.netnih.gov

Electrospray Ionization (ESI): ESI is particularly well-suited for polar molecules like this compound due to its basic amine group. In positive-ion mode ESI, the molecule would readily accept a proton to form the protonated molecular ion, [M+H]⁺. This species would typically be the base peak in the spectrum, with very little in-source fragmentation. Tandem mass spectrometry (MS/MS) would be required to induce and analyze fragmentation. nih.gov The fragmentation of the [M+H]⁺ ion, induced by collision-induced dissociation (CID), might involve the loss of ammonia (B1221849) (NH₃) or the cleavage of the propyl chain. Studies on similar protonated thio-compounds show that the ionizing proton can transfer to the sulfur atom upon collisional activation, inducing C-S bond dissociation. nih.gov

Chemical Ionization (CI): CI uses a reagent gas (e.g., methane, ammonia) to achieve gentle ionization through proton transfer. This results in a prominent [M+H]⁺ ion and adduct ions (e.g., [M+NH₄]⁺), providing clear molecular weight information with reduced fragmentation compared to EI.

The choice between these techniques influences the interpretation: EI provides a detailed structural fingerprint through fragmentation, while ESI and CI excel at determining the molecular weight and allowing for controlled fragmentation studies via MS/MS. researchgate.netnih.gov

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide detailed information about the functional groups present, molecular structure, and intermolecular interactions. For this compound, these techniques reveal the characteristic vibrations of its aromatic ring, propylamino side chain, and thioether linkage.

Characteristic Absorption and Scattering Frequencies of Functional Groups

The vibrational spectrum of this compound is a composite of the vibrations of its constituent parts. Theoretical calculations, such as Density Functional Theory (DFT), are often used to assign the observed vibrational bands to specific molecular motions. scielo.org.mxnih.gov

Aromatic Ring Vibrations: The 1,4-disubstituted (para) benzene (B151609) ring gives rise to several characteristic bands. C-H stretching vibrations typically appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1610-1450 cm⁻¹ region. The substitution pattern is confirmed by strong absorptions from C-H out-of-plane bending in the 850-800 cm⁻¹ range.

Propylamine Side Chain Vibrations: The propyl chain contributes bands for aliphatic C-H stretching (symmetric and asymmetric) in the 2960-2850 cm⁻¹ region. The primary amine group (-NH₂) is identified by N-H stretching vibrations, typically seen as two bands for symmetric and asymmetric modes in the 3400-3200 cm⁻¹ region. The N-H bending or "scissoring" mode occurs around 1650-1580 cm⁻¹.

Thioether Vibrations: The C-S stretching vibration of the methylthio group is generally weak in the IR spectrum but can be observed in the 700-600 cm⁻¹ range. Raman spectroscopy can be particularly useful for identifying this functional group.

The table below summarizes the expected characteristic frequencies for this compound.

Probing Molecular Conformations and Intermolecular Interactions

Vibrational spectroscopy is highly sensitive to the local environment of the molecule, including its conformation and any intermolecular forces. In the solid state, this compound can engage in intermolecular hydrogen bonding via its primary amine group, acting as both a donor (N-H) and an acceptor (N). These interactions (N-H···N) would cause a broadening and shifting of the N-H stretching bands to lower frequencies compared to the gas phase or dilute solution. nih.gov

Furthermore, weaker interactions, such as C-H···π and interactions involving the sulfur atom, can influence the crystal packing and the conformation of the flexible propyl chain. nih.gov Studies on related molecules under varying pressure have shown that changes in intermolecular distances can lead to shifts in vibrational frequencies and even suggest conformational transitions. scielo.org.mxscielo.org.mx In Surface-Enhanced Raman Scattering (SERS), collective vibrational modes can be observed, where the vibrations of neighboring molecules couple, leading to frequency shifts that provide insight into the packing and orientation of molecules on a surface. nih.gov

Electronic Spectroscopy (UV-Visible and Fluorescence)

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light. It provides information on the conjugated systems and chromophores present.

Electronic Transitions and Chromophore Analysis

The primary chromophore in this compound is the substituted benzene ring. The absorption of UV light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For aromatic systems, these are typically π → π* transitions. researchgate.net

The benzene ring itself has characteristic absorptions, which are modified by the presence of substituents. Both the aminopropyl and the methylthio groups act as auxochromes, groups that modify the absorption of the chromophore. The lone pair of electrons on the nitrogen and sulfur atoms can interact with the π-system of the benzene ring, extending the conjugation. This interaction typically leads to:

Bathochromic Shift (Red Shift): The absorption maxima are shifted to longer wavelengths compared to unsubstituted benzene.

Hyperchromic Effect: The intensity of the absorption (molar absorptivity) is increased.

The UV-visible spectrum of this compound in a non-polar solvent would be expected to show a primary absorption band corresponding to the π → π* transition of the aromatic system, likely in the range of 250-280 nm.

Excited State Properties and Fluorescence Phenomena

Following absorption of a photon and promotion to an excited electronic state, a molecule can return to the ground state through several pathways, one of which is fluorescence. rsc.org Aromatic amines are often fluorescent. Upon excitation at its absorption maximum, this compound is expected to exhibit fluorescence, emitting light at a longer wavelength than it absorbed (a phenomenon known as the Stokes shift).

The fluorescence properties (quantum yield, lifetime, and emission wavelength) are highly sensitive to the molecular environment. nih.gov Factors such as solvent polarity, pH, and the presence of quenchers can significantly alter the fluorescence spectrum. For instance, in polar solvents, the excited state may be stabilized, leading to a red shift in the emission spectrum. The protonation state of the amine group would also dramatically affect the electronic properties and thus the fluorescence behavior of the molecule.

Single Crystal X-ray Diffraction (XRD) Analysis

Consequently, the following sections outline the standard methodologies and the types of data that would be obtained from such an analysis, while highlighting the current lack of specific experimental data for the title compound.

Determination of Molecular Geometry and Bond Parameters

A primary outcome of a successful single-crystal XRD experiment is the precise determination of the molecular geometry. This includes the accurate measurement of bond lengths, bond angles, and torsion angles within the this compound molecule. This data would allow for a detailed characterization of the conformation of the propanamine side chain relative to the methylthio-substituted benzene ring.

Currently, there is no published crystallographic data to populate a table of bond parameters for this compound. A representative table, were the data available, would resemble the following:

Table 1: Hypothetical Bond Lengths and Angles for this compound | Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) | | :--- | :--- | :--- | :--- | :--- | | Bond Length | S | C(aryl) | | Data not available | | Bond Length | S | C(methyl) | | Data not available | | Bond Length | C(aryl) | C(propyl) | | Data not available | | Bond Length | C(propyl) | C(propyl) | | Data not available | | Bond Length | C(propyl) | N | | Data not available | | Bond Angle | C(aryl) | S | C(methyl) | Data not available | | Bond Angle | C(aryl) | C(propyl) | C(propyl) | Data not available | | Bond Angle | C(propyl) | C(propyl) | N | Data not available | | Torsion Angle | S | C(aryl) | C(propyl) | C(propyl) | Data not available | This table is for illustrative purposes only, as no experimental data has been reported.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

A Hirshfeld surface analysis of this compound would provide valuable quantitative insights into the nature of its intermolecular interactions. However, as this analysis is contingent on the availability of single-crystal XRD data, no such study has been published for this compound.

Polymorphism and Solid-State Structural Variations

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. The investigation of polymorphism is of critical importance in materials science and the pharmaceutical industry.

A systematic search for different crystalline forms of this compound would involve crystallization under a variety of conditions (e.g., different solvents, temperatures, and pressures) and subsequent characterization by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). To date, there are no reports in the scientific literature detailing any studies on the polymorphism of this compound. Therefore, it is unknown whether this compound exhibits multiple polymorphic forms.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Theoretical and Computational Chemistry of 4 Methylthio Benzenepropanamine

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular structure and electronic properties of 4-(Methylthio)benzenepropanamine. These computational methods, grounded in the principles of quantum mechanics, allow for the detailed examination of molecular characteristics that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation of a molecule. globalresearchonline.net The process involves selecting a functional, such as Becke's three-parameter and Lee–Yang–Parr hybrid functional (B3LYP), and a basis set, like 6-311++G(d,p), to approximate the solution to the Schrödinger equation. nih.govirjweb.comnih.gov

For this compound, a DFT calculation would begin with an initial guess of the molecular geometry. The software then iteratively adjusts the positions of the atoms to minimize the total electronic energy of the molecule. This optimization process continues until a stationary point on the potential energy surface is located. To confirm that this stationary point corresponds to a true energy minimum, a vibrational frequency calculation is performed; the absence of any imaginary frequencies indicates a stable structure. globalresearchonline.net This optimized geometry represents the most probable structure of the molecule in the gaseous phase and serves as the foundation for calculating other electronic properties. mdpi.com

| Parameter | Common Selection | Purpose |

|---|---|---|

| Method | Density Functional Theory (DFT) | Provides a balance of accuracy and computational cost for determining electronic structure. nih.gov |

| Functional | B3LYP, M06-2X | Approximates the exchange-correlation energy within DFT, defining the exact nature of the calculation. nih.govnih.gov |

| Basis Set | 6-311++G(d,p), cc-pVQZ | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide greater accuracy at a higher computational cost. nih.govnih.gov |

| Solvation Model | None (Gas Phase) or PCM/SMD (Solvent) | Calculations are often performed in a vacuum (gas phase) or can include a model to simulate the effects of a solvent. nih.gov |

| Verification | Frequency Analysis | Confirms the optimized structure is a true energy minimum (no imaginary frequencies). nih.gov |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. irjweb.com The HOMO, rich in electrons, acts as an electron donor, while the LUMO, which is electron-deficient, can act as an electron acceptor. globalresearchonline.netirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical stability and reactivity of a molecule. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap is indicative of a molecule that is more polarizable and has higher chemical reactivity and biological activity. nih.gov For this compound, the electron-donating sulfur and nitrogen atoms, along with the π-system of the benzene (B151609) ring, would significantly influence the energy and distribution of the FMOs. The HOMO is expected to be localized primarily on the benzene ring and the sulfur atom, while the LUMO would likely be distributed over the aromatic ring system.

| Parameter | Description | Significance for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating ability of the molecule. irjweb.com Higher energy indicates a stronger tendency to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of the molecule. irjweb.com Lower energy indicates a stronger tendency to accept electrons. |

| ΔE (Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.govwuxibiology.com |

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich or electron-poor. researchgate.net This information helps identify sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. mdpi.com

The EPS map is color-coded to represent different potential values. Typically, regions of negative electrostatic potential, which are electron-rich and prone to electrophilic attack, are colored red. nih.gov Regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack, are colored blue. nih.gov Green and yellow areas represent intermediate potentials. researchgate.net For this compound, the lone pairs of electrons on the nitrogen and sulfur atoms would create electron-rich (red/yellow) regions, making them likely sites for interaction with electrophiles. The hydrogen atoms of the amine group (N-H) would be electron-deficient (blue), serving as sites for nucleophilic interactions.

| Molecular Region | Predicted Potential | Color on EPS Map | Likely Type of Attack |

|---|---|---|---|

| Amine Group (Nitrogen Atom) | Negative (Electron-Rich) | Red / Yellow | Electrophilic Attack, Hydrogen Bond Acceptor |

| Sulfur Atom | Negative (Electron-Rich) | Red / Yellow | Electrophilic Attack |

| Aromatic Ring (π-system) | Slightly Negative | Yellow / Green | Electrophilic Attack |

| Amine Group (Hydrogen Atoms) | Positive (Electron-Poor) | Blue | Nucleophilic Attack, Hydrogen Bond Donor |

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) spectra. By calculating the vibrational modes of the optimized molecular geometry, a theoretical spectrum can be generated. nih.gov These calculations are typically performed at the same DFT level of theory used for geometry optimization. nih.gov

The calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as bond stretching, bending, and torsional motions. However, theoretical calculations are performed on a single molecule in the gas phase under the harmonic oscillator approximation, which can lead to discrepancies with experimental spectra recorded on solid or liquid samples. mdpi.com Consequently, calculated vibrational frequencies are often higher than their experimental counterparts and are frequently multiplied by a scaling factor to improve the correlation. mdpi.com For this compound, this analysis would allow for the precise assignment of vibrational bands corresponding to key functional groups, including N-H stretches of the amine, C-S stretches, aromatic C-H stretches, and alkyl chain vibrations.

| Functional Group | Vibrational Mode | Typical Theoretical Wavenumber (cm-1) |

|---|---|---|

| Amine (R-NH2) | N-H Symmetric & Asymmetric Stretch | ~3400 - 3550 |

| Aromatic Ring | C-H Stretch | ~3050 - 3150 |

| Alkyl Chain (-CH2-) | C-H Asymmetric & Symmetric Stretch | ~2900 - 3000 |

| Aromatic Ring | C=C Skeletal Stretch | ~1400 - 1625 researchgate.net |

| Amine (R-NH2) | N-H Bend (Scissoring) | ~1550 - 1650 |

| Methylthio (-S-CH3) | C-S Stretch | ~600 - 800 |

Molecular Modeling and Simulations

Conformational analysis is the study of the different spatial arrangements, or conformers, of a molecule that result from rotation around its single bonds. uwlax.edu These analyses are crucial for understanding a molecule's flexibility, its preferred three-dimensional shape, and how its shape influences its properties and interactions. For this compound, the propanamine side chain possesses several rotatable single bonds, leading to a variety of possible conformations.

Computational methods are used to explore the potential energy surface (PES) of the molecule by systematically rotating key dihedral angles and calculating the corresponding energy. researchgate.net The results are often visualized in a potential energy diagram, which plots energy versus the torsion angle. youtube.com The points of lowest energy on this diagram represent the most stable conformers, known as energy minima. uwlax.edu These stable arrangements typically correspond to staggered conformations (e.g., anti and gauche), where bulky groups are positioned to minimize steric repulsion. youtube.com Eclipsed conformations, where groups are aligned, represent energy maxima and are transition states between the more stable conformers. youtube.com Identifying the global energy minimum provides the most probable conformation of the molecule.

| Concept | Description | Relative Energy |

|---|---|---|

| Energy Minimum | A stable conformation of the molecule (a "valley" on the potential energy surface). uwlax.edu | Low |

| Anti Conformer | A staggered conformation where the largest groups are 180° apart. | Generally the lowest (most stable). youtube.com |

| Gauche Conformer | A staggered conformation where the largest groups are 60° apart. | Slightly higher than anti due to steric strain. youtube.com |

| Eclipsed Conformer | A high-energy conformation where groups on adjacent atoms are aligned, maximizing torsional strain. uwlax.edu | Highest (least stable); represents an energy barrier to rotation. |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry provides powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are indispensable for the structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Density Functional Theory (DFT) calculations are a cornerstone for predicting the NMR chemical shifts of organic molecules. nih.govmdpi.com For this compound, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic shielding values of the ¹H and ¹³C nuclei. nih.govnih.gov The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p), TZVP) can significantly influence the accuracy of the predicted chemical shifts. nih.govresearchgate.net

The predicted ¹H NMR spectrum of this compound would feature distinct signals for the aromatic protons, the protons of the propyl chain, and the methylthio group. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the methylthio group and the electron-withdrawing nature of the aminopropyl substituent. Computational models can predict the shielding and deshielding effects on the ortho, meta, and para positions of the benzene ring. researchgate.netwisc.edu Similarly, the ¹³C NMR spectrum can be predicted, with the chemical shifts of the aromatic carbons being particularly sensitive to the electronic effects of the substituents. acs.orgopenstax.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to S-CH₃) | 7.10 - 7.20 | 127.0 - 128.0 |

| Aromatic CH (meta to S-CH₃) | 7.20 - 7.30 | 129.0 - 130.0 |

| Aromatic C (para to S-CH₃) | - | 137.0 - 138.0 |

| Propyl CH₂ (alpha) | 2.60 - 2.70 | 35.0 - 36.0 |

| Propyl CH₂ (beta) | 1.80 - 1.90 | 33.0 - 34.0 |

| Propyl CH₂ (gamma) | 2.90 - 3.00 | 42.0 - 43.0 |

| Methyl S-CH₃ | 2.40 - 2.50 | 15.0 - 16.0 |

Note: These are hypothetical predicted values based on computational chemistry principles and may vary depending on the specific computational method and solvent effects.

Infrared (IR) Spectroscopy:

Computational methods, particularly DFT and ab initio calculations, are also highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks in an IR spectrum. researchgate.netnih.gov For this compound, these calculations can help assign the various vibrational modes, including the characteristic C-H stretching of the aromatic ring (around 3030 cm⁻¹), the aliphatic C-H stretching of the propyl and methyl groups, the N-H stretching of the amine group, and the C-S stretching vibrations. openstax.orgiosrjournals.orgacs.org

The calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods. mdpi.com The predicted IR spectrum can serve as a valuable reference for the identification and characterization of this compound.

Interactive Data Table: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

| C-N Stretch | 1000 - 1250 |

| C-S Stretch | 600 - 800 |

Note: These are hypothetical predicted values based on computational chemistry principles and may vary depending on the specific computational method.

Intermolecular Interaction Modeling

The intermolecular interactions of this compound play a crucial role in its physical properties, such as its boiling point, solubility, and crystal packing. Computational modeling allows for a detailed investigation of these non-covalent interactions.

The key intermolecular interactions involving this compound include:

Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor and acceptor, forming strong interactions with other molecules, including itself.

π-Interactions: The aromatic ring can participate in π-π stacking interactions with other aromatic systems and cation-π interactions.

Sulfur-Containing Interactions: The sulfur atom in the methylthio group can engage in various non-covalent interactions, including S-π interactions with aromatic rings and interactions with other heteroatoms. rsc.orgrsc.orgdigitellinc.comresearchgate.net

Computational methods such as DFT with dispersion corrections (e.g., DFT-D3), Møller-Plesset perturbation theory (MP2), and Symmetry-Adapted Perturbation Theory (SAPT) can be used to calculate the energies and geometries of intermolecular complexes involving this compound. researchgate.nettandfonline.commdpi.comacs.org Techniques like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can provide further insights into the nature and strength of these interactions. digitellinc.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on chemical properties or reactivity, not biological activity)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties or reactivity. nih.govdntb.gov.ua For this compound, QSPR studies can be developed to predict various chemical properties without the need for experimental measurements.

To build a QSPR model for a particular property (e.g., pKa, oxidation potential, or reactivity in a specific reaction), a set of molecular descriptors is calculated for a series of related compounds. These descriptors can be categorized as:

Constitutional: Based on the molecular formula and connectivity.

Topological: Derived from the 2D representation of the molecule.

Geometrical: Based on the 3D structure of the molecule.

Quantum-Chemical: Calculated using quantum mechanics, such as orbital energies (HOMO, LUMO), atomic charges, and electrostatic potentials. researchgate.net

For this compound, quantum-chemical descriptors are particularly relevant for modeling its reactivity. For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) can be correlated with its susceptibility to electrophilic attack, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be related to its reactivity towards nucleophiles. nih.govoup.com

A QSAR model focused on the reactivity of the amine group could incorporate descriptors related to the nitrogen atom's charge, the pKa of the conjugate acid, and steric parameters around the amine. Similarly, a model for the reactivity of the aromatic ring could utilize descriptors such as the electron density at different ring positions and the energies of the π-orbitals. scilit.comresearchgate.netnih.gov

Computational Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction pathways. rsc.orgmdpi.com For this compound, computational methods can be used to investigate a variety of potential reactions.

Methodology:

DFT calculations are widely used to map the potential energy surface of a reaction. mdpi.com By locating the stationary points (reactants, products, intermediates, and transition states) and calculating their energies, the reaction mechanism can be determined. The activation energy for each step can be calculated from the energy difference between the reactants and the transition state, allowing for the identification of the rate-determining step.

Potential Reactions for Mechanistic Study:

N-Alkylation/N-Acylation: The reaction of the primary amine group with electrophiles can be modeled to understand the reaction pathway and the factors influencing its rate and selectivity.

Electrophilic Aromatic Substitution: The substitution reactions on the aromatic ring can be investigated to predict the regioselectivity (ortho, meta, or para substitution) based on the stability of the intermediate carbocations (arenium ions). The directing effects of the methylthio and aminopropyl groups can be quantified through these calculations.

Oxidation of the Sulfur Atom: The oxidation of the methylthio group to a sulfoxide (B87167) or sulfone can be studied computationally to understand the reaction mechanism and the nature of the oxidizing agent required.

Photochemical Reactions: The excited-state reaction pathways of related molecules like para-methylthiophenol have been studied, providing a framework for investigating the photochemistry of this compound. nih.gov

By performing these computational studies, a deeper understanding of the chemical behavior of this compound can be achieved, which is crucial for its application in various chemical contexts.

Chemical Reactivity and Mechanistic Investigations of 4 Methylthio Benzenepropanamine

Nucleophilic and Electrophilic Reactivity of the Amine Functionality

The chemical reactivity of 4-(Methylthio)benzenepropanamine is significantly influenced by the presence of the primary amine group. This functionality imparts both nucleophilic and, under certain conditions, electrophilic character to the molecule.

Nucleophilic Reactivity:

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. mnstate.edulibretexts.org This nucleophilicity is central to many of its characteristic reactions. The basicity of the amine, a key determinant of its nucleophilic strength, is expected to be similar to that of other phenethylamines. Phenethylamine (B48288) itself has a pKa of 9.83 for its conjugate acid, indicating it is a moderately strong base. wikipedia.org

Common nucleophilic reactions involving the amine functionality include:

Alkylation: The amine can react with alkyl halides in an S_N2 reaction to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. The reaction proceeds through a stepwise addition of the alkyl group to the nitrogen. geeksforgeeks.org

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base leads to the formation of amides. geeksforgeeks.org This is a common method for protecting the amine group or for synthesizing more complex molecules.

Reaction with Carbonyl Compounds: The amine can react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. libretexts.org This reaction is often catalyzed by acid and is reversible. libretexts.org

Electrophilic Reactivity:

While the amine group is primarily nucleophilic, it can be converted into an electrophilic species. For instance, treatment with nitrous acid (HONO) can convert the primary amine into a diazonium salt. Although aliphatic diazonium salts are typically unstable, this transformation highlights the potential for the amine group to be modified into a leaving group, enabling subsequent reactions. geeksforgeeks.org

The following table provides a summary of the expected nucleophilic and electrophilic reactions of the amine functionality in this compound.

| Reaction Type | Reagent | Functional Group Transformation |

| Alkylation | Alkyl Halide (R-X) | Primary Amine -> Secondary/Tertiary Amine, Quaternary Ammonium Salt |

| Acylation | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O) | Primary Amine -> Amide |

| Imine Formation | Aldehyde (R'CHO) or Ketone (R'₂CO) | Primary Amine -> Imine (Schiff Base) |

| Diazotization | Nitrous Acid (HONO) | Primary Amine -> Diazonium Salt (unstable) |

Reactivity of the Thioether Group (e.g., Oxidation, Alkylation)

The thioether (-S-CH₃) group in this compound offers additional reaction pathways, primarily involving the sulfur atom.

Oxidation:

The sulfur atom in the thioether group is susceptible to oxidation. It can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. These oxidation reactions can be achieved using various oxidizing agents. For instance, the oxidation of thioethers to sulfoxides can be accomplished with high selectivity. rsc.org The choice of oxidant and reaction conditions determines the extent of oxidation.

Thioether to Sulfoxide: This can be achieved using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Thioether to Sulfone: Stronger oxidizing agents or harsher conditions can lead to the formation of the corresponding sulfone.

The oxidation state of the sulfur atom can significantly influence the electronic properties of the aromatic ring.

Alkylation:

The thioether group can also act as a nucleophile, reacting with alkyl halides to form a sulfonium salt. This reaction involves the attack of the sulfur atom's lone pair on the electrophilic carbon of the alkyl halide. The resulting sulfonium salts can be useful intermediates in organic synthesis.

The table below summarizes the key reactions of the thioether group.

| Reaction Type | Reagent | Functional Group Transformation |

| Oxidation | Mild Oxidizing Agent (e.g., H₂O₂) | Thioether -> Sulfoxide |

| Oxidation | Strong Oxidizing Agent | Thioether -> Sulfone |

| Alkylation | Alkyl Halide (R-X) | Thioether -> Sulfonium Salt |

Aromatic Ring Functionalization and Substitution Patterns

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (S_EAr) reactions. The regioselectivity of these reactions is directed by the two existing substituents: the propanamine group and the methylthio group.

Both the alkyl group (propanamine) and the methylthio group are considered activating groups and ortho-, para-directors. libretexts.org This means they increase the rate of electrophilic aromatic substitution compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org

-CH₂CH₂CH₂NH₂ (Propanamine): This alkyl group is weakly activating through an inductive effect.

-SCH₃ (Methylthio): This group is activating due to the lone pairs on the sulfur atom, which can be donated to the aromatic ring through resonance.

Given that the two substituents are para to each other, the positions ortho to the propanamine group are also meta to the methylthio group, and vice versa. The directing effects of both groups will influence the substitution pattern. The positions ortho to the highly activating methylthio group are expected to be the most nucleophilic and therefore the primary sites of electrophilic attack.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst.

The following table illustrates the expected directing effects on the aromatic ring.

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

| -CH₂CH₂CH₂NH₂ | 1 | Activating (Weak) | Ortho, Para |

| -SCH₃ | 4 | Activating (Strong) | Ortho, Para |

Reaction Kinetics and Thermodynamic Parameters

Reaction Kinetics:

The rates of reactions involving the amine and thioether functionalities will depend on several factors:

Nucleophilicity/Electrophilicity: The inherent reactivity of the functional groups.

Steric Hindrance: The accessibility of the reactive sites.

Solvent Effects: The ability of the solvent to stabilize reactants, transition states, and products.

Temperature: Higher temperatures generally lead to faster reaction rates.

For electrophilic aromatic substitution, the activating nature of the methylthio and propanamine groups suggests that these reactions will be faster than the corresponding reactions with unsubstituted benzene.

Thermodynamic Parameters:

While specific values are not available, the table below outlines the key parameters and their significance.

| Parameter | Symbol | Significance |

| Enthalpy of Reaction | ΔH | Heat absorbed or released during the reaction. |

| Entropy of Reaction | ΔS | Change in disorder of the system. |

| Gibbs Free Energy | ΔG | Determines the spontaneity of the reaction. |

| Activation Energy | E_a | The minimum energy required to initiate a reaction. |

Elucidation of Reaction Mechanisms and Transition States

The mechanisms of reactions involving this compound can be inferred from the well-established mechanisms for its constituent functional groups.

Amine Reactions:

N-Acylation: The mechanism of N-acylation with an acid chloride involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. A base is typically used to neutralize the HCl produced. geeksforgeeks.org

Imine Formation: The reaction with an aldehyde or ketone proceeds through a nucleophilic addition to form a carbinolamine intermediate, which then dehydrates to form the imine. This process is acid-catalyzed. nih.gov

Thioether Reactions:

Oxidation: The oxidation of the thioether likely proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

Electrophilic Aromatic Substitution:

The mechanism of electrophilic aromatic substitution involves a two-step process:

Attack of the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring. libretexts.org

The stability of the intermediate arenium ion determines the regioselectivity of the reaction. For this compound, the positive charge in the arenium ion can be delocalized onto the sulfur atom of the methylthio group through resonance, which strongly favors substitution at the positions ortho to this group.

Catalysts and specific reaction conditions play a crucial role in controlling the outcome of reactions involving this compound.

Acid Catalysis: Many reactions of the amine group, such as imine formation, are catalyzed by acids. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. nih.gov

Base Catalysis/Presence: Acylation reactions of the amine often require a non-nucleophilic base to neutralize the acid byproduct. geeksforgeeks.org

Lewis Acid Catalysis: Electrophilic aromatic substitution reactions like Friedel-Crafts alkylation and acylation require a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to generate a potent electrophile. wikipedia.org

Solvent: The choice of solvent can significantly impact reaction rates and selectivity by influencing the solubility of reactants and the stability of intermediates and transition states. Protic solvents, for example, can participate in hydrogen bonding and proton transfer. scribd.com

Temperature: Reaction temperature is a critical parameter. Higher temperatures can increase reaction rates but may also lead to side reactions or decomposition.

The following table provides examples of catalysts and conditions for relevant reaction types.

| Reaction Type | Catalyst/Condition | Role of Catalyst/Condition |

| Imine Formation | Acid (e.g., H⁺) | Activates the carbonyl group. |

| N-Acylation | Base (e.g., Pyridine) | Neutralizes the acid byproduct. |

| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | Generates the acylium ion electrophile. |

| Thioether Oxidation | Specific Oxidizing Agent | Controls the extent of oxidation (sulfoxide vs. sulfone). |

| Catalytic Hydrogenation | Metal Catalyst (e.g., Pd/C) | Facilitates the reduction of nitro groups or other functionalities. mdma.ch |

The identification and characterization of reaction intermediates are essential for elucidating reaction mechanisms. While no specific studies on the intermediates of this compound reactions were found, the expected intermediates can be predicted based on general organic chemistry principles.

Arenium Ion (Sigma Complex): In electrophilic aromatic substitution, the key intermediate is the arenium ion. This carbocation is resonance-stabilized, and its structure can be inferred from the directing effects of the substituents.

Carbinolamine: In the formation of an imine from the amine and a carbonyl compound, a tetrahedral carbinolamine is a crucial intermediate. nih.gov

Acylborate Intermediate: In some modern amidation reactions, acylborate intermediates have been proposed. researchgate.net

The characterization of such transient species often requires specialized techniques such as:

Spectroscopy: Techniques like NMR and IR can sometimes be used to observe stable intermediates or trapped species.

Trapping Experiments: An intermediate can be "trapped" by adding a reagent that reacts specifically with it, leading to a stable, characterizable product.

Computational Chemistry: Theoretical calculations can be used to model the structures and energies of intermediates and transition states.

The table below lists some of the expected intermediates for reactions involving this compound.

| Reaction Type | Expected Intermediate |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) |

| Imine Formation | Carbinolamine |

| N-Acylation with Acid Chloride | Tetrahedral Intermediate |

| Diazotization of Amine | Diazonium Salt |

Intramolecular Rearrangements and Cyclization Reactions of this compound

Intramolecular cyclization reactions are pivotal in synthetic organic chemistry for the construction of cyclic frameworks, which are prevalent in a vast array of biologically active compounds and natural products. For this compound, its structural motif as a β-arylethylamine makes it an excellent precursor for the synthesis of tetrahydroisoquinoline and related heterocyclic systems through well-established intramolecular cyclization reactions. The electron-donating nature of the 4-methylthio group on the benzene ring plays a crucial role in facilitating these electrophilic aromatic substitution reactions.

Two of the most prominent and mechanistically investigated cyclization reactions applicable to this compound and its derivatives are the Pictet-Spengler and Bischler-Napieralski reactions. These reactions lead to the formation of tetrahydroisoquinolines and dihydroisoquinolines, respectively, which are core structures in many alkaloids and pharmacologically active agents.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. nih.govorganicreactions.orgthermofisher.comname-reaction.compharmaguideline.comquimicaorganica.org The presence of an electron-donating substituent on the aromatic ring, such as the 4-methylthio group in this compound, enhances the nucleophilicity of the aromatic ring and promotes the cyclization step under milder conditions. pharmaguideline.com